molecular formula C17H17NO4S B2700504 N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1448065-60-8

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2700504
CAS No.: 1448065-60-8
M. Wt: 331.39
InChI Key: IJSGHNQIDCZRTA-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a benzodioxole-derived carboxamide compound characterized by a benzo[d][1,3]dioxole (methylenedioxybenzene) core linked to a carboxamide group. The amide nitrogen is substituted with a 2-hydroxyethyl chain bearing a 4-(methylthio)phenyl moiety. This structure combines electron-donating (methylthio) and polar (hydroxyethyl) groups, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-23-13-5-2-11(3-6-13)14(19)9-18-17(20)12-4-7-15-16(8-12)22-10-21-15/h2-8,14,19H,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSGHNQIDCZRTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzo[d][1,3]dioxole core, which can be synthesized through a cyclization reaction of catechol derivatives with appropriate reagents. The hydroxy-phenyl-ethyl moiety can be introduced via Friedel-Crafts alkylation, followed by the introduction of the methylthio group through nucleophilic substitution reactions. The final step involves the formation of the carboxamide group through amidation reactions using suitable amines and coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like LiAlH4 (Lithium aluminium hydride).

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or other oxidizing agents under mild to moderate conditions.

    Reduction: LiAlH4 or NaBH4 (Sodium borohydride) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

The applications of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can be categorized as follows:

Chemistry

  • Intermediate in Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structural features allow it to be a building block for developing new materials with specific properties.

Biology

  • Antimicrobial Properties: Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its structural components enable it to interact effectively with microbial targets.
  • Anti-inflammatory Effects: Studies have suggested potential anti-inflammatory properties, making it a candidate for further exploration in treating inflammatory diseases.
  • Anticancer Activity: Preliminary investigations have shown that the compound may possess anticancer properties, warranting further research into its mechanisms and efficacy against different cancer cell lines.

Medicine

  • Therapeutic Agent Development: Given its unique structural features and biological activities, this compound is being explored as a potential therapeutic agent for various diseases, including cancer and infections.

Industry

  • Advanced Material Development: The compound's properties make it suitable for use in the development of advanced materials such as polymers and coatings that require specific chemical characteristics.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy and carboxamide groups can form hydrogen bonds with biological macromolecules, while the benzo[d][1,3]dioxole ring system can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structural analogs differ primarily in substituents on the phenyl ring and the amide side chain. Key comparisons include:

Compound Name Substituents on Phenyl Ring Amide Side Chain Key Properties/Activities References
Target Compound 4-(Methylthio)phenyl 2-Hydroxyethyl Not reported in evidence -
N-(3,4-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2) 3,4-Dimethoxyphenyl None (direct attachment) Melting point: 175–177°C; Anticancer potential inferred from analogs
N-(3-(trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide (IIc) 3-Trifluoromethylphenyl None (direct attachment) IC50 for α-amylase inhibition: ~10 µM; Significant hypoglycemic activity in diabetic mice
(2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(methylthio)phenyl)amino)-2-oxoethyl)penta-2,4-dienamide (D14) 4-(Methylthio)phenyl Conjugated diene + oxoethyl Melting point: 208.9–211.3°C; Structural similarity to target compound
N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide Heptan-4-yl (alkyl chain) None (direct attachment) Umami flavor agent; Low cytotoxicity

Key Observations:

  • Substituent Polarity: The hydroxyethyl group in the target compound may enhance solubility compared to non-polar analogs like HSD-2 or IIc.
  • Electron Effects: Electron-withdrawing groups (e.g., trifluoromethyl in IIc) correlate with antidiabetic activity, while electron-donating groups (e.g., methoxy in HSD-2) may influence anticancer activity .

Metabolic and Pharmacokinetic Considerations

  • Methylthio Group Metabolism: The methylthio (-SMe) group is susceptible to oxidation, forming sulfoxide/sulfone metabolites, which could alter activity or toxicity .
  • Hydroxyethyl Group: May undergo glucuronidation, affecting bioavailability. Comparatively, IIc’s trifluoromethyl group resists metabolic degradation, enhancing in vivo stability .

Biological Activity

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide, with the CAS number 1448065-60-8, is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole ring system, a carboxamide group, and a hydroxy-phenyl-ethyl moiety with a methylthio substituent. Its molecular formula is C17H17NO4SC_{17}H_{17}NO_4S and it has a molecular weight of 331.4 g/mol .

PropertyValue
CAS Number1448065-60-8
Molecular FormulaC₁₇H₁₇NO₄S
Molecular Weight331.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Anticancer Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, derivatives of benzo[d][1,3]dioxole have shown promising results in various cancer cell lines.

Case Studies

  • Cytotoxicity Assays : In a study involving several benzo[d][1,3]dioxole derivatives, the compound displayed notable cytotoxic effects against HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines. The IC50 values for these compounds were significantly lower than those of standard chemotherapeutics like doxorubicin .
    Cell LineIC50 (µM)Doxorubicin IC50 (µM)
    HepG22.387.46
    HCT1161.548.29
    MCF-74.524.56
  • Mechanisms of Action : The anticancer mechanisms were investigated through various assays:
    • EGFR Inhibition : The compound was found to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.
    • Apoptosis Assessment : Annexin V-FITC assays indicated that the compound induces apoptosis in cancer cells.
    • Cell Cycle Analysis : Flow cytometry revealed alterations in cell cycle progression, suggesting that the compound may induce G0/G1 phase arrest.

Structure-Activity Relationship (SAR)

The presence of the methylthio group in the structure appears to enhance lipophilicity and improve interactions with hydrophobic regions of biological macromolecules, potentially contributing to its biological activity. Comparisons with similar compounds lacking this group suggest that the methylthio substitution plays a critical role in enhancing anticancer efficacy.

Comparison with Similar Compounds

Compound NameKey Features
N-(2-hydroxy-2-phenylethyl)benzo[d][1,3]dioxole-5-carboxamideLacks methylthio group
N-(2-hydroxy-2-(4-methoxyphenyl)ethyl)benzo[d][1,3]dioxole-5-carboxamideContains methoxy group; different pharmacokinetics

Q & A

Basic Research Questions

Q. What are effective synthetic routes for N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via amide coupling between benzo[d][1,3]dioxole-5-carboxylic acid derivatives and appropriately substituted amine intermediates. Key steps include:

  • Use of coupling agents like HATU or EDCI in anhydrous DMF or THF under nitrogen .
  • Purification via silica gel column chromatography with optimized solvent ratios (e.g., n-hexane:ethyl acetate 3:2) to achieve >95% purity .
  • Monitoring reaction progress using TLC and confirming product identity via melting point analysis and HRMS .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identify protons and carbons in the benzodioxole and methylthiophenyl groups. Key signals include aromatic protons (δ 6.8–7.8 ppm), methylthio (δ ~2.5 ppm), and hydroxyethyl protons (δ ~3.6–4.2 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and hydroxy O-H stretch (~3200–3500 cm⁻¹) .
  • HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C₁₈H₁₈NO₄S: 344.0953) .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data between synthesized batches?

  • Methodological Answer :

  • Solvent Effects : Re-measure NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .
  • Dynamic Processes : Perform variable-temperature NMR to detect rotational barriers in the hydroxyethyl group .
  • Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., unreacted starting materials) and adjust stoichiometry or reaction time .

Q. What methodologies assess the compound's anticancer activity, and how are IC50 values determined?

  • Methodological Answer :

  • In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, HepG2). Prepare serial dilutions (1–100 µM) and incubate for 48–72 hours. Calculate IC50 via nonlinear regression (e.g., GraphPad Prism) .
  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., morpholino-substituted derivatives) to evaluate the impact of the methylthio group on potency .

Q. How do structural modifications, like substituting the hydroxyethyl group, affect biological activity?

  • Methodological Answer :

  • Synthetic Modifications : Replace the hydroxyethyl group with morpholino or methoxy groups via reductive amination or nucleophilic substitution .
  • Pharmacological Testing : Screen modified compounds in parallel for cytotoxicity, solubility (shake-flask method), and metabolic stability (microsomal assays) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., tubulin or kinases) .

Q. What computational approaches predict the compound's nonlinear optical (NLO) properties?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level. Calculate hyperpolarizability (β) and dipole moment to assess NLO potential .
  • UV-Vis and Fluorescence Spectroscopy : Correlate experimental λmax and emission spectra with TD-DFT results to validate charge-transfer transitions .

Data Contradiction Analysis

Q. How should researchers resolve conflicting cytotoxicity results across cell lines?

  • Methodological Answer :

  • Cell Line Validation : Confirm absence of mycoplasma contamination and consistent passage numbers .
  • Mechanistic Studies : Perform flow cytometry (Annexin V/PI staining) to distinguish apoptosis vs. necrosis .
  • Proteomic Profiling : Use Western blotting to assess activation of apoptotic markers (e.g., caspase-3) .

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